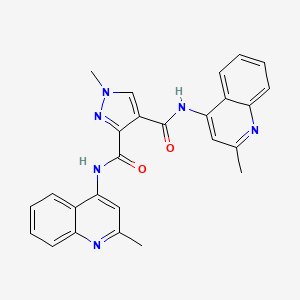
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. IQ-1 is a potent and selective inhibitor of the β-catenin/T-cell factor (TCF) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide inhibits the β-catenin/TCF pathway by binding to the TCF transcription factor and preventing its interaction with β-catenin. This leads to the downregulation of β-catenin target genes, which are involved in cell proliferation and survival. This compound has been shown to be a potent and selective inhibitor of the β-catenin/TCF pathway, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model used. In cancer cells, this compound inhibits cell proliferation, migration, and invasion by downregulating β-catenin target genes. In osteoblasts, this compound promotes bone formation by activating the Wnt/β-catenin pathway. In Alzheimer's disease models, this compound reduces β-amyloid deposition and improves cognitive function by inhibiting the β-catenin/TCF pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has several advantages for lab experiments, including its high potency and selectivity for the β-catenin/TCF pathway, its well-characterized mechanism of action, and its ability to inhibit the pathway in a dose-dependent manner. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its limited stability in biological matrices.
Orientations Futures
There are several future directions for the use of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide in scientific research. One area of interest is the development of this compound analogs with improved solubility and stability for use in in vivo studies. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, this compound could be used to study the role of the β-catenin/TCF pathway in other diseases, such as diabetes and cardiovascular disease. Overall, this compound has the potential to be a valuable tool for studying the β-catenin/TCF pathway and its role in various diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,4-diaminopyrazole in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been widely used in scientific research to study the β-catenin/TCF pathway and its role in various diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the β-catenin/TCF pathway. This compound has also been used to study the effects of the β-catenin/TCF pathway on bone formation and resorption, as well as the role of this pathway in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-methyl-3-N,4-N-bis(2-methylquinolin-4-yl)pyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-15-12-22(17-8-4-6-10-20(17)27-15)29-25(33)19-14-32(3)31-24(19)26(34)30-23-13-16(2)28-21-11-7-5-9-18(21)23/h4-14H,1-3H3,(H,27,29,33)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNTLMOVDVKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(N=C3C(=O)NC4=CC(=NC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)


![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
![N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
